

## Oclacitinib-13C-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Oclacitinib-13C-d3 |           |
| Cat. No.:            | B12300133          | Get Quote |

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on **Oclacitinib-13C-d3**, a critical internal standard for the quantification of Oclacitinib. This document outlines its availability from various suppliers, presents key quantitative data in a structured format, details an experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and visualizes the relevant biological signaling pathway.

## Supplier and Availability

**Oclacitinib-13C-d3** is readily available from several specialized chemical suppliers. The compound is typically offered in various quantities for research and development purposes. It is crucial to note that this product is not intended for human or veterinary use.

| Supplier        | Availability | Unit Sizes             |
|-----------------|--------------|------------------------|
| Clinivex        | In stock[1]  | 10mg, 50mg, 100mg[1]   |
| MedchemExpress  | In stock[2]  | Inquire for details    |
| Cayman Chemical | In stock     | 500 μg, 1 mg[3]        |
| Pharmaffiliates | Inquire      | Inquire for details[4] |

### **Technical Data**



**Oclacitinib-13C-d3** serves as an isotopically labeled internal standard for the accurate quantification of Oclacitinib.[3] Its physical and chemical properties are essential for methodological development and data interpretation.

| Property         | Value                              |
|------------------|------------------------------------|
| Chemical Formula | C14[ <sup>13</sup> C]H20D3N5O2S[3] |
| Molecular Weight | 341.5 g/mol [3]                    |
| Purity           | ≥99% deuterated forms (d1-d3)[3]   |
| Solubility       | Soluble in DMSO and Methanol[3]    |

## **Oclacitinib's Inhibitory Activity**

Oclacitinib is a potent inhibitor of the Janus kinase (JAK) family.[3] Its efficacy is demonstrated by its low half-maximal inhibitory concentration ( $IC_{50}$ ) values against various JAK enzymes. Oclacitinib shows preferential inhibition of JAK1.[5][6][7]

| Enzyme | IC <sub>50</sub> (nM) |
|--------|-----------------------|
| JAK1   | 10[3][8][9]           |
| JAK2   | 18[3]                 |
| JAK3   | 99[3][9]              |
| TYK2   | 84[3]                 |

## **Pharmacokinetic Properties of Oclacitinib (in dogs)**

Understanding the pharmacokinetic profile of Oclacitinib is vital for designing in vivo studies. The following table summarizes key parameters observed in dogs.



| Parameter                            | Value                       |
|--------------------------------------|-----------------------------|
| Cmax (Maximum Concentration)         | 324 ng/mL[10]               |
| Tmax (Time to Maximum Concentration) | Approximately 1.7 hours[11] |
| T1/2 (Half-life)                     | 4.8 hours[11]               |
| Absolute Bioavailability             | 89%[10][12]                 |

# Experimental Protocol: Quantification of Oclacitinib in Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of Oclacitinib in plasma samples using **Oclacitinib-13C-d3** as an internal standard.[13]

#### 1. Sample Preparation:

- To 50  $\mu$ L of plasma sample, standard, or quality control sample, add 200  $\mu$ L of an internal standard solution (**Oclacitinib-13C-d3** at 10 ng/mL in acetonitrile).
- Vortex the mixture to precipitate proteins and then centrifuge at approximately 100 x g for 10 minutes.
- Transfer 20 μL of the supernatant to a clean 96-well plate.
- Dilute the supernatant with 180 μL of 0.1% ammonium hydroxide.
- Gently mix the plate before placing it in the autosampler for analysis.

#### 2. LC-MS/MS Analysis:

- Column: 5 μm Zorbax Extend C18 50 x 2 mm HPLC column.
- Mobile Phase A: 0.1% ammonium hydroxide in water.
- Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.
- Flow Rate: 0.300 mL/min.
- Gradient: Start with 90% A / 10% B, then ramp to 70% A / 30% B in 0.5 minutes and hold for 2 minutes.
- Injection Volume: 10 μL.
- Mass Spectrometer: Sciex API 4000 or equivalent.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Monitoring: Multiple reaction monitoring (MRM) of the transitions:



- Oclacitinib: 338 → 149 amu
- Oclacitinib-13C-d3 (Internal Standard): 342 → 149 amu
- 3. Data Analysis:
- Use the peak areas for quantification with a quadratic regression  $(1/x^2)$  weighting.
- The standard curve typically ranges from 0.5 to 1000 ng/mL.

### Oclacitinib and the JAK-STAT Signaling Pathway

Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for the signaling of numerous cytokines involved in inflammation and allergic responses. By blocking JAK enzymes, particularly JAK1, Oclacitinib prevents the downstream phosphorylation and activation of STAT proteins, thereby reducing the expression of pro-inflammatory genes.



Click to download full resolution via product page

Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.

# Experimental Workflow for Oclacitinib Quantification

The following diagram illustrates a typical workflow for the quantification of Oclacitinib in biological samples using **Oclacitinib-13C-d3**.





Click to download full resolution via product page

Caption: Workflow for Oclacitinib quantification.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. theclinivex.com [theclinivex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zoetis.cl [zoetis.cl]
- 10. DailyMed APOQUEL- oclacitinib maleate tablet, coated [dailymed.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. vippetcare.com [vippetcare.com]
- 13. ar.zoetis.com [ar.zoetis.com]
- To cite this document: BenchChem. [Oclacitinib-13C-d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12300133#oclacitinib-13c-d3-supplier-and-availability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com